molecular formula C17H20ClN3O4S2 B5109561 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE

2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE

Cat. No.: B5109561
M. Wt: 429.9 g/mol
InChI Key: WESQTIBNYLYDFV-UHFFFAOYSA-N
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Description

2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines phenoxy, acetamido, and thiazolyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE typically involves multiple steps, including the preparation of intermediate compounds. The process begins with the synthesis of 4-chloro-2-methylphenol, which is then reacted with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then converted to its corresponding acetamide derivative through an amide formation reaction.

The next step involves the synthesis of the thiazole ring. This is achieved by reacting 3,4-dimethylthiazol-2-thione with an appropriate amine to form the desired thiazolyl derivative. Finally, the two intermediates are coupled under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving phenoxy and thiazole derivatives.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE involves its interaction with specific molecular targets. The phenoxy and thiazole groups are likely to play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would require further investigation to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE include:

These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of phenoxy, acetamido, and thiazolyl groups in this compound sets it apart from these related compounds.

Properties

IUPAC Name

2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S2/c1-10-8-12(18)4-5-13(10)25-9-14(22)19-6-7-24-16(23)20-15-11(2)21(3)17(26)27-15/h4-5,8H,6-7,9H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESQTIBNYLYDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCOC(=O)NC2=C(N(C(=S)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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